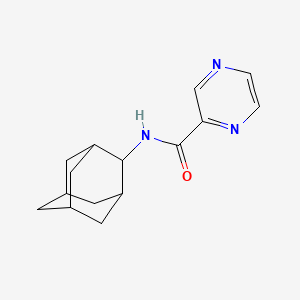

N-(2-adamantyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDPCLGSTBAZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) enhance antimycobacterial potency .

- Lipophilicity : Higher log k values correlate with improved activity but may reduce solubility. The adamantyl group (log P ~4–5, estimated) could exceed optimal lipophilicity, risking reduced bioavailability .

- Substituent Position : 3,4-Disubstitution on aromatic rings improves activity (e.g., 3,4-diCl-benzyl in ), suggesting steric compatibility with mycobacterial targets.

Antimicrobial and Antifungal Activity

SAR Insights :

- Halogenation : Chlorine atoms increase antifungal activity but remain less potent than fluconazole .

- Benzyl vs. Adamantyl : Bulky adamantyl may hinder penetration into fungal cells compared to smaller benzyl groups.

Enzyme Inhibition and Cytotoxicity

- Acetylcholinesterase (AChE) Inhibition: N-(3-Oxobutanoyl)pyrazine-2-carboxamide derivatives show AChE inhibition, with substituents at positions 4 and 5 of tetrahydropyrimidines critical for activity . Adamantyl’s rigidity might stabilize enzyme interactions but requires empirical validation.

- Cytotoxicity : Most pyrazinecarboxamides exhibit low cytotoxicity (e.g., SI > 10 in ), though adamantyl’s metabolic stability could further improve therapeutic indices .

Structural and Computational Insights

- Docking Studies: N-(3,4-Dichlorobenzyl) derivatives form hydrogen bonds with M. tuberculosis enoyl-ACP reductase, a target for adamantyl analogs to explore .

- Solubility Challenges : Adamantyl’s hydrophobicity may necessitate formulation adjustments, unlike more polar trifluoromethylphenyl derivatives .

Preparation Methods

Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride as a reactive intermediate. Excess chlorinating agent is removed under reduced pressure to prevent side reactions.

Coupling with 2-Adamantylamine

The acid chloride is dissolved in DCM and slowly added to a solution of 2-adamantylamine and triethylamine (TEA) at 0–5°C. TEA neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. After stirring at room temperature for 12–24 hours, the mixture is washed with saturated Na₂CO₃, extracted with chloroform, and purified via recrystallization from ethanol.

Key Advantages :

Limitations :

-

Sensitivity of 2-adamantylamine to moisture.

-

Requires strict anhydrous conditions.

Carbodiimide-Mediated Coupling

For substrates incompatible with acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) enable direct coupling of pyrazine-2-carboxylic acid with 2-adamantylamine. This method, employed in related adamantane-amide syntheses, avoids the need for acid chloride preparation.

Activation with Hydroxybenzotriazole (HOBt)

A mixture of pyrazine-2-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF or DCM is stirred at 0°C for 30 minutes to form the active ester. 2-Adamantylamine (1.1 equiv) is then added, and the reaction proceeds at room temperature for 12–18 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

Optimization Data :

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 18 | 78 |

| DCC/HOBt | DCM | 24 | 65 |

Alternative Activators: CDI and T3P

Carbonyl diimidazole (CDI) and propylphosphonic anhydride (T3P) offer milder activation. CDI reacts with pyrazine-2-carboxylic acid in THF to form an acylimidazole intermediate, which subsequently reacts with 2-adamantylamine at 50°C for 6 hours. T3P-mediated couplings in ethyl acetate achieve yields up to 82% with shorter reaction times (4–6 h).

Solid-Phase Synthesis for High-Throughput Applications

Patents describe solid-phase methodologies for adamantyl amides, enabling parallel synthesis of derivatives. Pyrazine-2-carboxylic acid is anchored to Wang resin via its carboxyl group, followed by on-resin coupling with 2-adamantylamine using EDC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity after HPLC purification.

Advantages :

-

Scalable for combinatorial libraries.

-

Reduced purification steps.

Catalytic Decarboxylative Amination

Emerging methods leverage photoredox/nickel dual catalysis for decarboxylative coupling, though this approach remains experimental for adamantane systems. Pyrazine-2-carboxylic acid and 2-adamantylamine react in the presence of [Ir(ppy)₃] (photocatalyst) and NiCl₂·dtbbpy (nickel catalyst) under blue LED irradiation. While promising for stereocontrolled synthesis, yields are moderate (45–55%).

Structural Characterization and Validation

Critical analytical data for this compound include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H, pyrazine-H), 8.70 (s, 1H, NH), 2.15–1.85 (m, 15H, adamantyl).

-

X-ray Crystallography : Monoclinic crystal system with N–H···O hydrogen bonds forming zigzag chains.

Challenges and Mitigation Strategies

Isomer Control

The adamantyl group’s rigidity necessitates precise control over regiochemistry. Using purified 2-adamantylamine (≥98%) and low temperatures minimizes 1-adamantyl byproducts.

Q & A

Q. What are the common synthetic routes for N-(2-adamantyl)pyrazine-2-carboxamide?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 2-adamantylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCl to generate an active intermediate (e.g., acyl chloride or mixed anhydride) .

- Amide bond formation : React the activated intermediate with 2-adamantylamine under inert conditions, often in polar aprotic solvents (e.g., DMF or DCM) .

- Purification : Employ column chromatography or recrystallization to isolate the product. Analytical techniques such as NMR and HRMS validate purity and structure .

Q. How is the purity and structural integrity of this compound confirmed?

- Chromatography : HPLC or TLC ensures purity by monitoring reaction progress .

- Spectroscopy : H/C NMR confirms proton and carbon environments, while HRMS verifies molecular weight .

- X-ray crystallography : Resolves 3D conformation (if single crystals are obtained) using SHELX refinement .

Advanced Research Questions

Q. What experimental strategies address low yields in the coupling reaction during synthesis?

- Solvent optimization : Test polar aprotic solvents (DMF, DCM) vs. ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst screening : Evaluate bases (e.g., DIPEA) and coupling agents (HATU vs. EDCl/HOBt) for efficiency .

- Temperature control : Perform reactions at 0–25°C to minimize side reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection if steric hindrance from the adamantyl group impedes coupling .

Q. How can discrepancies between computational binding predictions and experimental affinity data be resolved?

- Force field calibration : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for adamantyl’s rigidity .

- Solvation models : Compare implicit (GBSA) vs. explicit solvent simulations to refine binding energy calculations .

- Conformational sampling : Use molecular dynamics (MD) to explore ligand flexibility and identify low-energy binding poses .

Q. What methods confirm the three-dimensional conformation of this compound in solution and solid states?

- Solid-state : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and hydrogen-bonding networks .

- Solution-state : NOESY NMR detects through-space interactions to infer spatial proximity of adamantyl and pyrazine groups .

- Computational modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and compare with experimental data .

Q. How should researchers design experiments to evaluate biological activity against drug-resistant strains?

- Minimum inhibitory concentration (MIC) assays : Test against resistant Mycobacterium tuberculosis strains (e.g., H37Rv) with serial dilutions .

- Synergy studies : Combine with frontline drugs (e.g., rifampicin) to identify additive or synergistic effects .

- Resistance induction assays : Serial passaging in sub-MIC concentrations to assess propensity for resistance development .

Q. What analytical approaches are used to characterize hydrogen-bonding interactions in crystal structures?

- SHELXL refinement : Analyze .cif files to measure donor-acceptor distances and angles, ensuring compliance with standard hydrogen-bond criteria (e.g., D–H···A < 3.5 Å) .

- Mercury software : Visualize packing diagrams and quantify intermolecular interactions (e.g., π–π stacking, H-bond motifs) .

- Hirshfeld surface analysis : Map intermolecular contacts to identify dominant interaction types (e.g., H-bond vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.